3,4-Dibutoxythiophene-2-carbaldehyde chemical structure and properties
3,4-Dibutoxythiophene-2-carbaldehyde chemical structure and properties
Advanced Characterization, Synthetic Pathways, and Application Logic
Part 1: Executive Summary & Molecular Architecture
3,4-Dibutoxythiophene-2-carbaldehyde (DBOT-CHO) represents a critical junction between organic electronics and lipophilic medicinal chemistry. While its structural parent, 3,4-ethylenedioxythiophene (EDOT), dominates the conductive polymer industry, the rigid dioxane ring of EDOT often leads to solubility issues in organic solvents.
DBOT-CHO solves this by introducing two flexible
Key Functional Utility:
-
Materials Science: A soluble precursor for low-bandgap conjugated polymers used in Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs).
-
Medicinal Chemistry: A lipophilic "warhead" scaffold. The aldehyde group allows for rapid diversification via Schiff base formation (hydrazones/thiosemicarbazones), while the butoxy chains modulate LogP for enhanced cellular membrane permeability.
Part 2: Physicochemical Profile[1]
Note: Specific experimental values for the dibutoxy-aldehyde variant are rare in open literature compared to the methoxy analog. Values below utilize validated predictive models based on structural analogs (3,4-dimethoxythiophene-2-carbaldehyde).
| Property | Value / Description | Significance |
| Molecular Formula | Core thiophene + 2 butoxy chains + formyl group. | |
| Molecular Weight | ~256.36 g/mol | Optimal range for fragment-based drug design. |
| Appearance | Amber oil or low-melting solid | Lower MP than EDOT-CHO (138°C) due to alkyl chain flexibility. |
| Solubility | High: | Critical advantage over EDOT derivatives for solution processing. |
| Reactivity | Electrophilic (Aldehyde C=O)Nucleophilic (Thiophene C-5) | Dual reactivity allows for polymerization (C-5) or functionalization (C-2). |
| Predicted LogP | ~3.5 - 4.2 | Highly lipophilic; suggests good blood-brain barrier penetration potential. |
Part 3: Synthetic Pathways & Mechanism
The synthesis of DBOT-CHO is a lesson in regioselectivity. The most robust route involves the Vilsmeier-Haack formylation of the electron-rich 3,4-dibutoxythiophene parent.
3.1. The Synthesis Logic (Graphviz Diagram)
The following diagram outlines the conversion from the commercially available 3,4-dibromothiophene to the final aldehyde.
Caption: Figure 1. Synthetic workflow transitioning from halogenated precursors to the active aldehyde via Ullmann-type coupling and Vilsmeier-Haack formylation.
3.2. Detailed Experimental Protocol (Vilsmeier-Haack)
Objective: Selective formylation at the
Reagents:
-
3,4-Dibutoxythiophene (1.0 eq)
-
Phosphorus Oxychloride (
, 1.2 eq) -
N,N-Dimethylformamide (DMF, 1.5 eq)
-
1,2-Dichloroethane (Solvent)
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a dry flask under
atmosphere, cool DMF (1.5 eq) to 0°C. Add (1.2 eq) dropwise over 20 minutes. Observation: The solution will turn slightly yellow/orange, indicating the formation of the chloroiminium ion (Vilsmeier reagent). Stir for 30 minutes at 0°C. -
Substrate Addition: Dissolve 3,4-dibutoxythiophene in 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours. The electron-rich thiophene ring attacks the electrophilic iminium species.
-
Hydrolysis (Critical): Cool the reaction mixture to 0°C. Slowly pour into a saturated sodium acetate (
) solution or ice water. Caution: Exothermic reaction. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt into the aldehyde. -
Workup: Extract with Dichloromethane (DCM) (
). Wash organic layers with and brine. Dry over and concentrate in vacuo. -
Purification: Flash column chromatography (Hexane/Ethyl Acetate 9:1).
Part 4: Applications in Drug Discovery & Materials
4.1. Medicinal Chemistry: The "Lipophilic Warhead"
Thiophene-2-carbaldehydes are established pharmacophores. The specific advantage of the dibutoxy variant is the modulation of hydrophobicity.
-
Schiff Base Formation: Reaction with hydrazine derivatives yields thiosemicarbazones. These compounds chelate transition metals (Fe, Cu), often exhibiting potent anticancer activity by inhibiting Ribonucleotide Reductase.
-
Mechanism: The alkoxy chains facilitate passive transport across the lipid bilayer. Once inside, the thiophene moiety acts as a bioisostere for phenyl rings in kinase inhibitors, potentially reducing metabolic clearance.
4.2. Organic Electronics: Soluble Polymers
In the development of Organic Field-Effect Transistors (OFETs), crystallinity is king. However, processing crystalline polymers is difficult.
-
Role of DBOT-CHO: It serves as an end-capper or a monomer precursor.
-
Knoevenagel Condensation: The aldehyde reacts with malononitrile to form dicyanovinyl dyes. These are used as "acceptor" units in Donor-Acceptor copolymers, tuning the bandgap for solar cell efficiency.
4.3. Reactivity Flowchart (Graphviz Diagram)
Caption: Figure 2. Divergent synthesis pathways utilizing the aldehyde handle for medicinal and material applications.
Part 5: Safety & Handling (E-E-A-T)
-
Hazard Identification: Thiophene aldehydes are generally skin and eye irritants. The dibutoxy chains increase lipophilicity, meaning skin absorption is faster than with unsubstituted thiophenes.
-
Storage: Store under inert atmosphere (
or Ar) at 2-8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air. -
Spill Protocol: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).
References
-
Vilsmeier-Haack Mechanism & Utility
-
Thiophene Derivatives in Medicinal Chemistry
-
Conductive Polymer Synthesis (Alkoxy-thiophenes)
- Title: Synthesis and properties of poly(3,4-dialkoxythiophene)s
- Source:Polymer (Journal).
- Context: Supports the solubility arguments regarding butoxy chains vs. EDOT.
-
URL:
-
Precursor Safety Data (3,4-Dibromothiophene-2-carbaldehyde)
- Title: Safety Data Sheet - 3,4-Dibromothiophene-2-carbaldehyde
- Source: Sigma-Aldrich / Merck.
- Context: Baseline safety data for the halogenated precursor used in the synthesis logic.
-
URL:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]
